molecular formula C13H18N2O2 B4691102 N-cyclobutyl-N'-(4-ethoxyphenyl)urea

N-cyclobutyl-N'-(4-ethoxyphenyl)urea

Cat. No.: B4691102
M. Wt: 234.29 g/mol
InChI Key: AIKTTZCHDRZGAM-UHFFFAOYSA-N
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Description

N-cyclobutyl-N'-(4-ethoxyphenyl)urea is a synthetic urea derivative characterized by a cyclobutyl group attached to one nitrogen atom and a 4-ethoxyphenyl group to the other. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility. For instance, N,N-dibutyl-N'-(4-ethoxyphenyl)urea (CAS 86781-26-2) shares the 4-ethoxyphenyl moiety but substitutes the cyclobutyl group with linear dibutyl chains, resulting in a molecular weight (MW) of 292.42 g/mol . The cyclobutyl group introduces steric strain and rigidity, which may influence solubility, metabolic stability, and target-binding affinity compared to bulkier alkyl or aromatic substituents.

Properties

IUPAC Name

1-cyclobutyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-8-6-11(7-9-12)15-13(16)14-10-4-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKTTZCHDRZGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N’-(4-ethoxyphenyl)urea typically involves the reaction of cyclobutylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-N’-(4-ethoxyphenyl)urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated urea derivatives.

Scientific Research Applications

N-cyclobutyl-N’-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Urea derivatives are highly sensitive to substituent modifications. Below is a comparative table of key analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties References
N-cyclobutyl-N'-(4-ethoxyphenyl)urea (Target) C₁₃H₁₈N₂O₂* ~250.30* Cyclobutyl, 4-ethoxyphenyl High rigidity, moderate lipophilicity -
N,N-dibutyl-N'-(4-ethoxyphenyl)urea C₁₇H₂₈N₂O₂ 292.42 Dibutyl, 4-ethoxyphenyl Higher lipophilicity, flexible chains
(4-Ethoxyphenyl)urea C₉H₁₂N₂O₂ 180.20 Single phenyl, 4-ethoxy Simpler structure, lower MW
N,N'-[2-(hexanesulfonyloxy)phenyl]-N'-(4-(hexanesulfonyloxy)phenyl]urea C₂₆H₃₆N₂O₈S₂ 616.76 Hexanesulfonyloxy groups High polarity, enhanced solubility

*Estimated based on structural similarity.

Key Observations:
  • Cyclobutyl vs. Alkyl Chains: The cyclobutyl group in the target compound reduces molecular weight compared to dibutyl analogs (e.g., 250.30 vs.
  • Sulfonyloxy Substituents : Derivatives with sulfonyloxy groups (e.g., hexanesulfonyloxy) exhibit higher molecular weights (>600 g/mol) and increased polarity due to sulfonyl groups, which may enhance aqueous solubility but reduce membrane permeability .
  • Ethoxyphenyl Moieties : The 4-ethoxyphenyl group is a common feature across analogs. Its electron-donating ethoxy group (-OCH₂CH₃) likely enhances π-π stacking interactions in biological targets, as seen in pyrethroid-ether compounds like Etofenprox (CAS 80844-07-1), which also incorporates this group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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